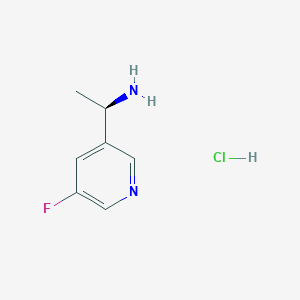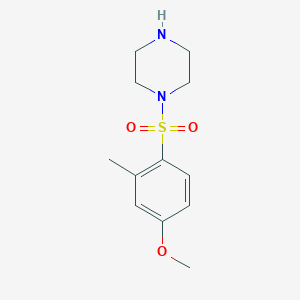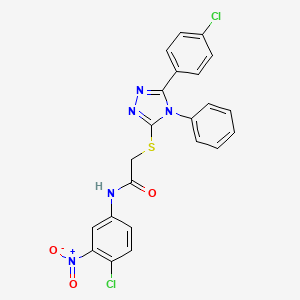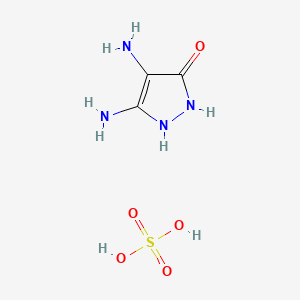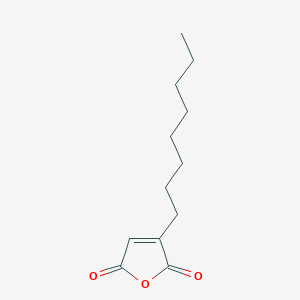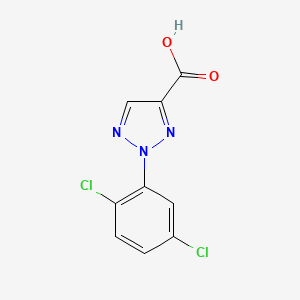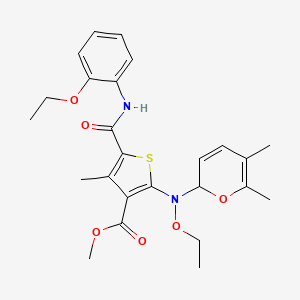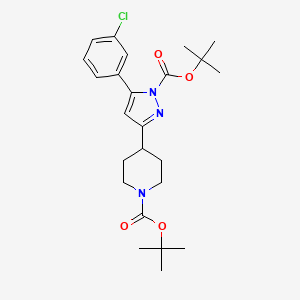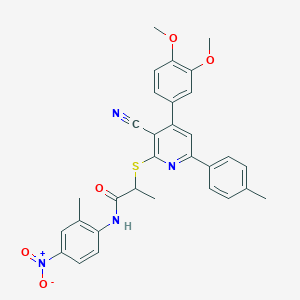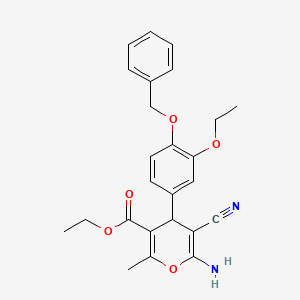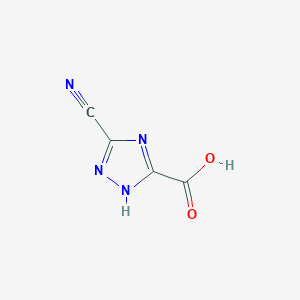
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be synthesized through various methods. One common approach involves the thermal cyclization of β-acylamidrazones. This method typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another method involves the treatment of β-acylamidrazone with an acid chloride in pyridine at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or other functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . Its antiviral and antitumor activities are attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxamide: This compound is used in the synthesis of antiviral drugs like ribavirin.
3-Amino-1,2,4-triazole-5-carboxylic acid: Known for its applications in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogs.
Properties
CAS No. |
26663-11-6 |
|---|---|
Molecular Formula |
C4H2N4O2 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
3-cyano-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2N4O2/c5-1-2-6-3(4(9)10)8-7-2/h(H,9,10)(H,6,7,8) |
InChI Key |
DZBDQPNFNJVALH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NNC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
